molecular formula C8H6ClN3O B1457312 5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363381-59-2

5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1457312
CAS RN: 1363381-59-2
M. Wt: 195.6 g/mol
InChI Key: KXOFBMPFLUKIJL-UHFFFAOYSA-N
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Description

5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also the scaffold for many commercially available drugs .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block . A modified Vorbruggen procedure of compound 2 and tetra-O-acetylribose gave 4-chloro-5-fluoro-7-(2,3,5,-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,3-D]pyrimidine (6) in a 65% yield .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . A modified Vorbruggen procedure of compound 2 and tetra-O-acetylribose gave 4-chloro-5-fluoro-7-(2,3,5,-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,3-D]pyrimidine (6) in a 65% yield .

Scientific Research Applications

Synthesis of Pyrrolopyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, including 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have garnered interest due to their structural similarity to nucleoside antibiotics and potential biochemical significance. Research in this area has focused on synthesizing derivatives related to the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. For instance, the synthesis of certain 4,5-disubstituted-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines has been achieved through halogenation and nucleophilic displacement reactions, suggesting their possible biochemical relevance (Hinshaw et al., 1969).

Antimicrobial and Antiviral Activities

Another significant area of research involves the investigation of pyrrolo[2,3-d]pyrimidine derivatives for their antimicrobial and antiviral properties. A study on new Pyridothienopyrimidines and Pyridothienotriazines revealed that derivatives of 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides exhibited in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, carbocyclic analogues of 7-deazaguanosine, synthesized from pyrrolo[2,3-d]pyrimidine intermediates, showed selective inhibitory activities against herpes simplex virus, highlighting their therapeutic potential (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Novel Synthetic Routes and Green Chemistry

Recent research has also focused on developing efficient and environmentally friendly synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives. One study demonstrated a concise and green Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, providing economical and environmentally sustainable approaches (Wang et al., 2017). Another highlighted a large-scale synthesis process for a pyrrolo[2,3-d]pyrimidine compound, showcasing the first plant-scale application of the Dakin−West reaction and emphasizing the ecological and economical benefits of the procedure (Fischer & Misun, 2001).

properties

IUPAC Name

1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOFBMPFLUKIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732752
Record name 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-59-2
Record name 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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